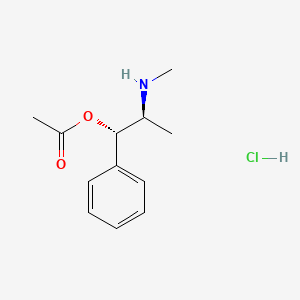

O-Acetyl Pseudoephedrine Hydrochloride

Description

Properties

IUPAC Name |

[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(13-3)12(15-10(2)14)11-7-5-4-6-8-11;/h4-9,12-13H,1-3H3;1H/t9-,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQONBWCFDKKSC-PKKHVXKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)OC(=O)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)OC(=O)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of O Acetyl Pseudoephedrine Hydrochloride

Precursor Synthesis Routes to Pseudoephedrine

The synthesis of pseudoephedrine, the direct precursor to O-acetyl pseudoephedrine hydrochloride, can be achieved through various methods, including both biocatalytic and traditional chemical pathways. These routes begin with simple chemical building blocks and culminate in the specific stereoisomeric structure of pseudoephedrine.

A prominent semi-synthetic method for producing pseudoephedrine involves a biocatalytic step utilizing fermenting yeast, such as Saccharomyces cerevisiae. This process is valued for its high stereoselectivity. researchgate.net The key reaction is the acyloin condensation of benzaldehyde (B42025) with acetaldehyde (B116499) (generated from glucose or pyruvate (B1213749) during fermentation) to produce (R)-phenylacetylcarbinol, also known as l-phenylacetylcarbinol (l-PAC). acs.orgvu.edu.auvu.edu.au This intermediate possesses the correct stereochemistry at one of the chiral centers required for the synthesis of l-ephedrine and d-pseudoephedrine. vu.edu.au

The yeast enzyme pyruvate decarboxylase is central to this transformation. google.com Following the fermentation step, the l-PAC is harvested and can be converted to pseudoephedrine via reductive amination with methylamine (B109427), typically using a metal catalyst. vu.edu.auvu.edu.au Research has focused on optimizing this fermentation process to increase the yield of l-PAC while minimizing by-products like benzyl (B1604629) alcohol. vu.edu.aunih.gov

Table 1: Key Components in Yeast-Mediated Synthesis of l-Phenylacetylcarbinol (l-PAC)

| Component | Role | Common Source/Reagent | Reference |

| Biocatalyst | Catalyzes the acyloin condensation | Saccharomyces cerevisiae (Baker's Yeast) | vu.edu.aunih.gov |

| Primary Substrate | Provides the phenyl group and aldehyde functionality | Benzaldehyde | acs.orgvu.edu.au |

| Acyl Donor | Provides the acetyl group | Dextrose (Glucose), Pyruvate | acs.orgvu.edu.au |

| Product | Chiral precursor to pseudoephedrine | (R)-Phenylacetylcarbinol (l-PAC) | vu.edu.au |

| Common By-product | Formed by reduction of the substrate | Benzyl alcohol | vu.edu.au |

Several purely chemical methods exist for the synthesis of pseudoephedrine, ranging from the modification of related alkaloids to multi-step total synthesis strategies.

Ephedrine (B3423809) and pseudoephedrine are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement at one of their two chiral centers. acs.org This structural relationship allows for the interconversion of one isomer into the other. google.com For instance, a method has been reported for the conversion of (+)-pseudoephedrine into (-)-ephedrine by heating it in glacial acetic acid with acetic anhydride (B1165640), which proceeds through an acetylated intermediate. google.com

While the reduction of pseudoephedrine or ephedrine is a well-known route to produce methamphetamine, certain synthetic strategies can proceed in the reverse direction. improbable.comnih.govmaggiemcneill.comgoogle.com A synthesis of pseudoephedrine from N-methylamphetamine has been demonstrated, involving the formation of a chromium tricarbonyl complex, directed hydroxylation, and subsequent purification to yield pseudoephedrine hydrochloride. improbable.commaggiemcneill.com

A classic synthetic route to the ephedrine backbone involves the condensation of benzaldehyde with nitroethane. mdma.chnih.gov This reaction, typically carried out under basic conditions, forms 1-phenyl-2-nitropropanol. mdma.ch The reaction can take several days, though methods utilizing the sodium bisulfite addition product of benzaldehyde can significantly reduce the reaction time. mdma.ch The subsequent step is the reduction of the nitro group to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation with Raney nickel, to yield 2-amino-1-phenyl-1-propanol (norephedrine/norpseudoephedrine). mdma.ch The final step to obtain pseudoephedrine involves the N-methylation of this amino alcohol. mdma.ch

A more recent, environmentally conscious industrial synthesis avoids the use of highly regulated or hazardous reagents. google.comgoogle.com This pathway utilizes a Friedel-Crafts acylation reaction as a key step. The synthesis begins with the reaction of benzene (B151609) and 2-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2-chloro-1-phenyl-1-propanone. google.comgoogle.com

A significant advantage of this process is the ability to perform the subsequent amination step in the same solvent. The 2-chloro-1-phenyl-1-propanone intermediate is reacted directly with methylamine in an aprotic solvent to yield 2-methylamino-1-phenyl-1-propanone. google.comgoogle.com This ketone precursor can then be stereoselectively reduced to produce the desired pseudoephedrine diastereomer. google.com

Table 2: Friedel-Crafts Acylation Route to Pseudoephedrine Precursor

| Step | Starting Materials | Reagents/Catalysts | Intermediate/Product | Reported Yield | Reference |

| 1. Acylation | Benzene, 2-Chloropropionyl chloride | Lewis Acid (e.g., AlCl₃) | 2-Chloro-1-phenyl-1-propanone | 95-98% | google.com |

| 2. Amination | 2-Chloro-1-phenyl-1-propanone | Methylamine, Aprotic Solvent | 2-Methylamino-1-phenyl-1-propanone | 93-97% | google.com |

Traditional Chemical Synthesis Pathways

N-Acetylation of Pseudoephedrine to this compound

The conversion of pseudoephedrine to this compound involves the esterification of the secondary alcohol group. Pseudoephedrine possesses two sites susceptible to acylation: the secondary hydroxyl (-OH) group and the secondary amine (-NHCH₃) group. Reaction with an acetylating agent, such as acetic anhydride, can lead to either O-acetylation or N-acetylation. google.comcaltech.edu

The formation of this compound specifically involves the selective acetylation of the hydroxyl group. This transformation results in the formation of an ester linkage. The resulting base, O-acetyl pseudoephedrine, can then be treated with hydrochloric acid to form the stable hydrochloride salt. google.comnih.gov While specific high-yield synthetic procedures for this compound are not extensively detailed in readily available literature, the general transformation can be accomplished using standard esterification protocols followed by salt formation. For example, reacting pseudoephedrine with acetic anhydride under controlled conditions, followed by neutralization and treatment with HCl, would yield the target compound. google.comgoogle.com

Acylating Agents and Optimized Reaction Conditions

The selective O-acylation of amino alcohols like pseudoephedrine hinges on modulating the reactivity of the amine functionality. nih.gov Under neutral or basic conditions, acylation typically occurs at the more nucleophilic amine. Therefore, optimized conditions for O-acetylation necessitate an acidic medium. In such an environment, the amino group is protonated, suppressing its nucleophilicity and allowing the less reactive hydroxyl group to be acylated. nih.gov

Common acylating agents for this transformation include acetyl chloride and acetic anhydride. nih.govmdpi.com The reaction is generally performed in a strong acidic solvent which also serves as a catalyst.

Key Methodologies for Selective O-Acylation:

Trifluoroacetic Acid (TFA): Anhydrous TFA is an effective medium for promoting chemoselective O-acylation. It is a strong enough acid to fully protonate the amine in pseudoephedrine, and it readily dissolves the amino alcohol and the acylating agent. nih.gov

HCl-Saturated Acetic Acid: A solution of glacial acetic acid saturated with hydrogen chloride gas is another established system for the O-acetylation of hydroxyamino acids. nih.gov For example, L-tyrosine has been selectively O-acetylated using acetyl chloride in HCl-saturated glacial acetic acid. nih.gov

Methanesulfonic Acid: This strong acid can also be used as a solvent and catalyst for the reaction, although its high melting point and low volatility can make product isolation more challenging compared to TFA. nih.gov

The reaction product, O-Acetyl Pseudoephedrine, is typically isolated as its hydrochloride salt to enhance stability and facilitate handling. nih.gov This is often achieved by precipitation from the reaction mixture or a suitable solvent by introducing hydrogen chloride.

Table 1: Representative Conditions for Chemoselective O-Acylation of Amino Alcohols This table is generated based on methodologies reported for analogous compounds, as specific optimized data for pseudoephedrine is not extensively published.

| Acidic Medium | Acylating Agent | Typical Temperature (°C) | Key Advantages | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Acetic Anhydride / Acetyl Chloride | 0 to 25 | Good solubility for reactants; volatile for easy removal. | nih.gov |

| HCl-Saturated Glacial Acetic Acid | Acetyl Chloride / Acetic Anhydride | 25 to 55 | Effective; allows for direct precipitation of the hydrochloride salt. | nih.gov |

| Methanesulfonic Acid | Acetic Anhydride / Acetyl Chloride | 25 | Strongly acidic, vigorous reaction. | nih.gov |

Mechanistic Insights into the Acetylation Reaction

The regioselectivity of the acetylation of pseudoephedrine is fundamentally controlled by the reaction's pH. The nitrogen atom of the secondary amine in pseudoephedrine is generally more nucleophilic than the oxygen atom of the secondary alcohol. quora.com Consequently, under neutral or basic conditions, the reaction with an acylating agent like acetic anhydride would preferentially yield the N-acetyl derivative.

To achieve selective O-acetylation, the reaction is conducted in a strongly acidic medium. nih.gov Under these conditions, the amine is protonated to form an ammonium (B1175870) salt. This protonation effectively deactivates the nitrogen as a nucleophile. The lone pair of electrons on the nitrogen is no longer available to attack the electrophilic carbonyl carbon of the acylating agent.

With the amine protonated, the hydroxyl group becomes the only available nucleophilic site. Although the hydroxyl oxygen is a weaker nucleophile than an unprotonated amine, it is sufficiently reactive to attack the carbonyl carbon of acetic anhydride or acetyl chloride, which are highly electrophilic. The reaction proceeds via a standard nucleophilic acyl substitution mechanism, leading to the formation of the O-acetyl ester. nih.gov This strategy of leveraging protonation to direct the reaction site is a cornerstone of achieving chemoselectivity in polyfunctional molecules.

Pseudoephedrine possesses two chiral centers with a defined (1S,2S) absolute configuration. acs.orgnih.gov This specific stereochemistry dictates the three-dimensional arrangement of the molecule, placing the hydroxyl and methylamino groups in a fixed spatial relationship to the phenyl ring and to each other. Ephedrine and pseudoephedrine are diastereomers, differing in the stereochemistry at the carbon bearing the hydroxyl group. libretexts.orglabmix24.com

In the context of O-acetylation, the primary role of stereochemistry is to define the configuration of the final product, O-Acetyl (1S,2S)-Pseudoephedrine. The reaction itself—the nucleophilic attack on the acylating agent—occurs at the oxygen atom and does not involve breaking bonds at either of the stereogenic centers. Therefore, the stereochemistry of the pseudoephedrine backbone is retained throughout the transformation.

While the stereochemistry does not alter the fundamental pathway of O-acetylation under acidic conditions, it is critical in other transformations where pseudoephedrine is used as a chiral auxiliary. For instance, in the alkylation of N-acyl pseudoephedrine derivatives, the (1S,2S) configuration directs the approach of electrophiles to the enolate, leading to high diastereoselectivity. acs.orgcaltech.edu This demonstrates that the chiral scaffold of pseudoephedrine exerts significant steric control over reactions, although this influence is less pronounced in the direct O-acetylation reaction compared to electronic factors (i.e., amine protonation).

Investigation of Competing Reaction Pathways and Side Reactions

A significant side reaction during the O-acetylation of pseudoephedrine is the hydrolysis of the acylating agent, particularly when using acetic anhydride. Acetic anhydride reacts with any water present in the reaction medium to produce two equivalents of acetic acid. flvc.orgresearchgate.net This reaction consumes the acylating agent, potentially reducing the yield of the desired O-acetylated product and requiring the use of excess reagent.

The hydrolysis of acetic anhydride is a well-studied, first-order reaction that is catalyzed by both acid and base. rsc.orgacs.org The kinetics of this reaction are highly dependent on temperature and the composition of the solvent system. flvc.orgetsu.edu Therefore, to minimize this competing pathway, the reaction should be carried out under anhydrous conditions.

Table 2: Kinetic Data for the Hydrolysis of Acetic Anhydride in Excess Water This table presents published kinetic data for the hydrolysis reaction, illustrating the effect of temperature.

| Temperature (°C) | First-Order Rate Constant, k (min-1) | Reference |

|---|---|---|

| 15 | 0.0631 | flvc.org |

| 20 | 0.0924 | flvc.org |

| 25 | 0.169 | flvc.org |

| 35 | 0.2752 | flvc.org |

Over-acetylation, resulting in the formation of N,O-Diacetyl Pseudoephedrine, is another potential side reaction. coompo.com This phenomenon occurs when both the hydroxyl and the amino groups are acetylated. The formation of this diacetylated product is favored under reaction conditions that are not sufficiently acidic to ensure complete and persistent protonation of the amine.

If the reaction is run under neutral, basic, or weakly acidic conditions, the more nucleophilic amine will react first, forming N-Acetyl Pseudoephedrine. Subsequent acetylation of the hydroxyl group can then lead to the N,O-diacetylated product. Even in optimized acidic O-acetylation protocols, incomplete protonation or the use of a large excess of a highly reactive acylating agent could potentially lead to small amounts of the diacetylated species. The existence of N,O-Diacetyl Pseudoephedrine as a characterizable chemical entity confirms that this competing pathway is viable under appropriate conditions. coompo.com

Industrial-Scale Production and Purification Strategies

The large-scale synthesis of this compound necessitates efficient, controlled, and reproducible manufacturing processes. Modern pharmaceutical and chemical manufacturing has increasingly adopted advanced technologies to meet these demands, moving away from traditional batch processing towards more integrated and automated systems.

Continuous flow chemistry offers significant advantages over conventional batch methods for the synthesis of this compound. In a continuous flow setup, reactants are continuously pumped into a reactor where they mix and react. The product stream is then continuously removed. This methodology allows for superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved purity, and enhanced safety.

The acetylation of pseudoephedrine to form O-Acetyl Pseudoephedrine is an exothermic reaction. In a large batch reactor, dissipating the heat generated can be challenging, potentially leading to side reactions and impurities. Continuous flow reactors, with their high surface-area-to-volume ratio, enable highly efficient heat exchange, ensuring precise temperature control and minimizing thermal degradation. A potential setup would involve pumping a solution of pseudoephedrine hydrochloride and a suitable base through one channel to merge with a stream of an acetylating agent, such as acetic anhydride, in a temperature-controlled microreactor or packed-bed reactor. The residence time in the reactor can be precisely controlled to ensure complete reaction, after which the stream can be directly funneled into the purification stage.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Acetylation

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor | Excellent |

| Reaction Control | Limited | Precise |

| Safety | Higher risk with exotherms | Inherently safer |

| Scalability | Difficult | Straightforward |

| Product Consistency | Variable | High |

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and by-products. Automated purification systems are integral to achieving high purity and consistency in an industrial setting. These systems often combine liquid-liquid extraction and chromatography.

An automated, multi-stage counter-current liquid-liquid extraction system can be employed for the initial workup. The reaction mixture can be continuously fed into this system where it is washed with appropriate aqueous and organic solvents to remove water-soluble and organic-soluble impurities. Following this, the product stream can be directed to an automated preparative high-performance liquid chromatography (HPLC) or simulated moving bed (SMB) chromatography system for final purification. SMB chromatography is a continuous process that offers higher throughput and lower solvent consumption compared to traditional batch chromatography, making it well-suited for industrial-scale operations.

To ensure the efficiency and consistency of the production process, in-line analytical techniques are employed to monitor the reaction in real-time. Technologies such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be integrated into the continuous flow reactor to monitor the consumption of reactants and the formation of the product. This real-time data allows for immediate adjustments to reaction conditions to maintain optimal performance.

Once the purified this compound solution is obtained, crystallization is induced to isolate the final solid product. Controlled crystallization is crucial for obtaining the desired crystal form, size distribution, and purity. In-line monitoring tools, such as particle size analyzers and turbidity probes, can be used to track the crystallization process. A common technique is cooling crystallization, where the saturated solution is gradually cooled to induce nucleation and crystal growth. Anti-solvent crystallization, where a solvent in which the product is insoluble is added, is another viable method. A patent for high-purity d-pseudoephedrine hydrochloride describes a process involving a multi-stage countercurrent crystallizer and a bubble crystallizer to achieve fine microcrystals, techniques that could be adapted for this compound. google.com

Post-Synthetic Chemical Modifications and Derived Chemical Species

The O-acetyl group of this compound can be readily removed through hydrolysis to regenerate the parent compound, pseudoephedrine. This reaction is a classic example of ester hydrolysis and can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the acetyl group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the ester bond, yielding pseudoephedrine and acetic acid.

Base-Catalyzed Hydrolysis (Saponification): Alternatively, the hydrolysis can be carried out under basic conditions, for instance, using an aqueous solution of sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon of the ester. This is followed by the elimination of the pseudoephedrine alkoxide as the leaving group. The alkoxide then deprotonates the newly formed acetic acid, resulting in pseudoephedrine and a carboxylate salt (e.g., sodium acetate). This process is irreversible as the final deprotonation step is energetically favorable.

The choice between acidic and basic hydrolysis would depend on the desired workup procedure and the stability of the product in the respective conditions. For instance, after basic hydrolysis, the pseudoephedrine free base could be extracted into an organic solvent. quora.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |

|---|---|---|

| This compound | C₁₂H₁₈ClNO₂ | 243.73 |

| Pseudoephedrine | C₁₀H₁₅NO | 165.23 |

| Pseudoephedrine Hydrochloride | C₁₀H₁₆ClNO | 201.69 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 |

| Acetic Acid | C₂H₄O₂ | 60.05 |

| Sodium Hydroxide | NaOH | 40.00 |

Advanced Analytical Characterization of O Acetyl Pseudoephedrine Hydrochloride

Spectroscopic Elucidation Techniques

Spectroscopic techniques are central to the chemical characterization of O-Acetyl Pseudoephedrine Hydrochloride. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer a comprehensive view of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy confirms the molecular structure of this compound by identifying the specific protons and their neighboring atoms. The acetylation of the hydroxyl group on the benzylic carbon of pseudoephedrine results in a significant downfield shift of the corresponding proton's signal. This shift is a key diagnostic feature for confirming the success of the acetylation reaction.

The ¹H NMR spectrum is also crucial for assessing the purity of the compound. The integration of signals allows for the quantification of the relative number of protons, and the presence of unexpected signals can indicate impurities.

Expected ¹H NMR Spectral Data for this compound: A representative spectrum would show distinct signals for the aromatic protons, the two methine protons, the N-methyl protons, the C-methyl protons, and the newly introduced acetyl methyl protons.

| Proton Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl (C₆H₅) | ~7.20 - 7.40 | Multiplet | |

| Benzylic Methine (CH-OAc) | ~5.70 - 5.90 | Doublet | ~4-5 |

| Methine (CH-NH) | ~3.00 - 3.20 | Multiplet | |

| N-Methyl (N-CH₃) | ~2.60 - 2.80 | Singlet/Doublet | |

| Acetyl Methyl (CO-CH₃) | ~2.10 | Singlet | |

| C-Methyl (C-CH₃) | ~1.00 - 1.10 | Doublet | ~7 |

| Amine Proton (NH) | Variable, broad | Singlet |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete analysis of the carbon skeleton. The most notable changes from the parent pseudoephedrine molecule are the appearance of the carbonyl carbon signal from the acetyl group and a shift in the signal for the acetylated benzylic carbon.

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | ~170 |

| Aromatic (C₆H₅) | ~126 - 140 |

| Benzylic Methine (C-OAc) | ~75 - 77 |

| Methine (C-NH) | ~60 - 62 |

| N-Methyl (N-CH₃) | ~31 - 33 |

| Acetyl Methyl (CO-CH₃) | ~21 |

| C-Methyl (C-CH₃) | ~14 |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

O-Acetyl Pseudoephedrine possesses two chiral centers, meaning it can exist as different diastereomers. While standard NMR can confirm the constitution, it cannot typically distinguish between enantiomers or diastereomers. Chiral shift reagents (CSRs) are used to determine the diastereomeric purity of chiral compounds. libretexts.org These reagents are chiral lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)), that form temporary, diastereomeric complexes with the analyte. nih.gov

These newly formed complexes are chemically and magnetically non-equivalent, resulting in separate signals in the NMR spectrum for each diastereomer. libretexts.org By integrating the distinct signals, the ratio of the diastereomers can be accurately determined, which is a critical aspect of quality control for stereoisomeric compounds. The use of CSRs has been a valuable method for decades, although it is sometimes supplanted by chromatographic techniques. nih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy and its more advanced version, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds.

The FTIR spectrum of this compound provides clear evidence of its key functional groups. The most significant feature distinguishing it from its precursor, pseudoephedrine hydrochloride, is the presence of a strong absorption band corresponding to the carbonyl (C=O) stretch of the newly formed ester group. Concurrently, the broad O-H stretching band present in the spectrum of pseudoephedrine hydrochloride disappears upon acetylation.

The spectrum also contains characteristic bands for the aromatic ring, C-H bonds, and the secondary amine hydrochloride group. analis.com.my The analysis of these vibrational modes confirms the identity of the compound. For pseudoephedrine itself, detailed vibrational analyses have been conducted, providing a solid foundation for interpreting the spectrum of its acetylated derivative. nih.gov

Expected FTIR Absorption Bands for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine Salt) | 2400 - 2800 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl C=O Stretch (Ester) | 1735 - 1750 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Ester) | 1200 - 1250 | Strong |

| Aromatic C-H Bending | 700 - 770 | Strong |

The comparison of the FTIR spectrum of the product with that of the starting material, pseudoephedrine hydrochloride, provides definitive proof of the chemical transformation. The appearance of the strong ester carbonyl peak and the disappearance of the alcohol hydroxyl peak are the most telling indicators. researchgate.netresearchgate.net

Differentiation of Salt Forms (e.g., Hydrochloride vs. Sulfate)

The salt form of a pharmaceutical compound can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. Therefore, the ability to differentiate between various salt forms, such as the hydrochloride and sulfate (B86663) salts of O-Acetyl Pseudoephedrine, is a critical analytical requirement. While specific data for O-Acetyl Pseudoephedrine salts is not extensively available in public literature, valuable insights can be drawn from studies on the parent compound, pseudoephedrine.

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. The differentiation is based on the unique vibrational modes of the counter-ions (chloride vs. sulfate) and the subtle shifts in the vibrational frequencies of the active molecule upon salt formation.

For instance, in a study differentiating pseudoephedrine hydrochloride from pseudoephedrine sulfate using ATR-FTIR, distinct spectral features were observed. analis.com.my The sulfate salt exhibited a very strong characteristic band for sulfate anions near 1000 cm⁻¹, which would be absent in the hydrochloride salt's spectrum. analis.com.my Conversely, the hydrochloride salt of a related compound showed a doublet band at 2435 and 2477 cm⁻¹, indicative of the HCl salt. analis.com.my

This principle can be extended to O-Acetyl Pseudoephedrine. The table below illustrates the expected characteristic vibrational bands that would aid in the differentiation of its hydrochloride and sulfate salt forms, based on established knowledge of the parent compounds and general principles of spectroscopy.

| Salt Form | Analytical Technique | Key Differentiating Spectral Region/Feature | Expected Observation |

| Hydrochloride | FTIR/Raman Spectroscopy | ~2400-2500 cm⁻¹ | Presence of a broad band associated with the N-H⁺ stretch of the protonated amine interacting with the chloride ion. |

| Sulfate | FTIR/Raman Spectroscopy | ~980-1150 cm⁻¹ | Presence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfate ion (SO₄²⁻). |

It is important to note that alkaloids, the class of compounds to which pseudoephedrine and its derivatives belong, are basic in nature and readily form salts with acids. sciencemadness.orgnih.gov These salts are typically water-soluble, while the freebase form is more soluble in organic solvents. sciencemadness.org This difference in solubility can also be used as a preliminary, non-spectroscopic method to infer the salt form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of compounds containing chromophores—parts of a molecule that absorb light in the ultraviolet or visible region. In this compound, the chromophore is the phenyl ring inherited from the pseudoephedrine backbone.

The UV spectrum of this compound is expected to be very similar to that of pseudoephedrine hydrochloride, as the acetylation of the hydroxyl group does not significantly alter the electronic structure of the phenyl chromophore. Studies on ephedrine (B3423809) hydrochloride, a diastereomer of pseudoephedrine hydrochloride, have shown a maximum absorption (λmax) at approximately 257 nm. researchgate.net Another study involving a complex of ephedrine hydrochloride with cobalt (II) ions reported a λmax at 389 nm for the complex. nih.govresearchgate.net For routine analysis of the unmodified compound in an aqueous solution, the λmax is typically observed in the shorter UV range.

A derivative spectrophotometry approach has also been employed for the analysis of pseudoephedrine in pharmaceutical formulations, which can help in resolving overlapping spectral bands in mixtures. rsc.org For instance, second and fourth derivative spectrophotometry has been successfully used to quantify ephedrine or pseudoephedrine. rsc.org

The following table summarizes the expected UV-Vis spectral data for this compound, based on data from its parent compounds.

| Analyte | Solvent/Method | Expected λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| O-Acetyl Pseudoephedrine HCl | Distilled Water | ~257-270 | Data not available, but expected to be similar to ephedrine/pseudoephedrine. |

| Ephedrine HCl | Distilled Water | 270 sciensage.info | - |

| Ephedrine HCl | - | 257 researchgate.net | - |

| Ephedrine-Co(II) Complex | Chloroform | 389 nih.govresearchgate.net | 3.1867 × 10³ to 1.6941 × 10³ nih.govresearchgate.net |

The linearity of the UV-Vis response with concentration allows for the development of quantitative analytical methods. For ephedrine hydrochloride, a linear range of 2-10 µg/mL has been reported. researchgate.netsciensage.info

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides a detailed "molecular fingerprint" of a compound by probing its unique vibrational modes. This non-destructive technique is highly specific and can be used for the identification and differentiation of closely related molecules.

Studies on the Raman spectra of ephedrine and pseudoephedrine have demonstrated the power of this technique in distinguishing between these diastereomers. nih.govresearchgate.netunirioja.es Specific Raman bands show clear differences in their positions and intensities, which can be attributed to their different stereochemical arrangements. nih.govresearchgate.netunirioja.es For example, ephedrine exhibits characteristic bands at approximately 245 cm⁻¹ and 410 cm⁻¹, while pseudoephedrine has distinct bands at around 215, 265, 350, 450, and 555 cm⁻¹. nih.govresearchgate.net

While a complete Raman spectrum for this compound is not available in the reviewed literature, it is expected to share many spectral features with pseudoephedrine, particularly in the regions corresponding to the phenyl ring and the propanolamine (B44665) backbone. However, the acetylation of the hydroxyl group will introduce new vibrational modes associated with the acetyl group (e.g., C=O stretch, C-O stretch, and CH₃ deformations), which will be key differentiating features from its parent compound. A strong Raman band for methamphetamine, a related compound, has been observed at approximately 1003 cm⁻¹. ojp.gov

The table below outlines the expected characteristic Raman shifts for this compound, with a focus on the bands that would differentiate it from pseudoephedrine.

| Compound | Key Raman Bands (cm⁻¹) | Assignment |

| Pseudoephedrine | 215, 265, 350, 450, 555 nih.govresearchgate.net | Skeletal vibrations and deformations of the propanolamine side chain. |

| This compound | ~1740-1760 | C=O stretching vibration of the acetyl ester group. |

| ~1220-1240 | C-O stretching vibration of the acetyl ester group. | |

| Shared bands with pseudoephedrine | Phenyl ring modes and other skeletal vibrations. |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially in the presence of impurities, related substances, or other active pharmaceutical ingredients.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.

The development of a robust HPLC method for the determination of purity and related substances of this compound would involve the careful selection of a stationary phase, mobile phase, and detector. Based on the analysis of pseudoephedrine hydrochloride and its combination products, a reversed-phase HPLC method is generally preferred. nih.govijpsonline.comnih.govresearchgate.netsigmaaldrich.com

A typical HPLC method would utilize a C18 or a cyano column. nih.govresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). ijpsonline.comresearchgate.netcore.ac.uknih.gov The pH of the mobile phase is a critical parameter that needs to be optimized to ensure good peak shape and resolution, especially for a basic compound like O-Acetyl Pseudoephedrine. researchgate.net UV detection is commonly employed, with the wavelength set at the λmax of the compound (around 210-265 nm). nih.govcore.ac.uknih.gov

The following table provides a hypothetical, yet representative, set of HPLC conditions for the analysis of this compound, based on established methods for related compounds.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netsigmaaldrich.comnih.gov |

| Mobile Phase | Isocratic or gradient mixture of phosphate buffer (pH adjusted) and acetonitrile (B52724)/methanol. researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min researchgate.netcore.ac.uk |

| Detection | UV at ~210 nm or ~260 nm nih.govnih.gov |

| Injection Volume | 20 µL core.ac.uk |

| Column Temperature | 30-40 °C sigmaaldrich.comujpronline.com |

Method validation according to ICH guidelines would be necessary to demonstrate the method's specificity, linearity, accuracy, precision, and robustness. ujpronline.com For instance, a validated HPLC method for pseudoephedrine hydrochloride in combination with other drugs showed good linearity with a correlation coefficient (r²) of >0.999. nih.gov

HPLC is an invaluable tool for monitoring the progress of the acetylation reaction of pseudoephedrine to form O-Acetyl Pseudoephedrine. By periodically withdrawing samples from the reaction mixture and analyzing them by HPLC, the consumption of the starting material (pseudoephedrine) and the formation of the product (O-Acetyl Pseudoephedrine) can be tracked over time.

This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst concentration to maximize the yield and purity of the desired product. The HPLC method would need to be able to resolve the starting material, product, and any potential by-products or intermediates.

For example, in the synthesis of O-Acetyl Pseudoephedrine, an HPLC method would be used to:

Quantify the remaining pseudoephedrine: To determine the extent of the reaction.

Quantify the formed O-Acetyl Pseudoephedrine: To determine the reaction yield.

Detect and quantify impurities: Such as di-acetylated products or degradation products.

The rapid and quantitative nature of HPLC makes it an ideal technique for in-process control, ensuring the consistency and quality of the final product.

Stability-Indicating HPLC Methods for Degradation Product Resolution

Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are essential for separating the active pharmaceutical ingredient (API) from its potential degradation products, thus providing a measure of the compound's stability under various stress conditions. While specific stability-indicating HPLC methods developed exclusively for this compound are not widely documented in publicly available literature, methods for its parent compound, pseudoephedrine, provide a strong framework for developing such analytical procedures.

Forced degradation studies are a key component of developing stability-indicating methods. openaccessjournals.comnih.govresearchgate.net These studies typically involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products. ijpsonline.comresearchgate.netijpsr.com For instance, a common approach for pseudoephedrine hydrochloride involves exposure to 0.1N HCl and 0.1N NaOH, and 3% hydrogen peroxide. chromforum.org The rate of degradation is influenced by factors like time, temperature, and the concentration of the stressor. chromforum.org The goal is often to achieve a target degradation of around 10-30% to ensure that the analytical method can effectively separate the degradants from the intact drug. openaccessjournals.comchromforum.org

A typical stability-indicating RP-HPLC method for pseudoephedrine often utilizes a C8 or C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol. ijpsonline.comresearchgate.net For example, a method for the simultaneous estimation of pseudoephedrine, ambroxol, and desloratadine (B1670295) used a Hypersil BDS C8 column with a mobile phase of 0.01 M potassium dihydrogen phosphate and acetonitrile (50:50 v/v) at a flow rate of 1.0 ml/min, with UV detection at 220 nm. ijpsonline.comresearchgate.net Another method for pseudoephedrine and fexofenadine (B15129) employed a Kinetex C18 column with a mobile phase containing a buffer of 0.005 M Dioctyl Sodium Sulfosuccinate, methanol, acetonitrile, and water. ijpsr.com

The successful separation of degradation products is critical. For example, in a study on flupirtine (B1215404) maleate, eight degradation products were successfully separated using a C18 column with a methanol-water mobile phase containing triethylamine. researchgate.net The resolution between the parent peak and all degradation peaks must be greater than 1.5 to ensure the method is truly stability-indicating. Based on the conducted research, specific degradation products of this compound under forced conditions have not been detailed in the available scientific literature.

Table 1: Representative Stability-Indicating HPLC Method Parameters for Pseudoephedrine

| Parameter | Condition 1 | Condition 2 |

| Column | Hypersil BDS C8, 250x4.6 mm, 5 µm ijpsonline.comresearchgate.net | Kinetex C18, 250 x 4.6 mm, 5µm ijpsr.com |

| Mobile Phase | 0.01 M KH2PO4 : Acetonitrile (50:50 v/v) ijpsonline.comresearchgate.net | 0.005 M Dioctyl Sodium Sulfosuccinate Buffer in Methanol, Acetonitrile, Water, and Glacial Acetic Acid ijpsr.com |

| Flow Rate | 1.0 mL/min ijpsonline.comresearchgate.net | 1.2 mL/min ijpsr.com |

| Detection | 220 nm ijpsonline.comresearchgate.net | 258 nm ijpsr.com |

| Column Temp. | 30°C ijpsonline.com | 50°C ijpsr.com |

| Run Time | Not Specified | 15 minutes ijpsr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for impurity profiling. amazonaws.com

GC-MS is a primary tool for the identification and quantification of impurities in drug substances. The coupling of gas chromatography with a mass spectrometer allows for the separation of individual components in a mixture and their subsequent identification based on their mass spectra. thermofisher.com High-resolution mass spectrometry, such as GC-Orbitrap MS, offers enhanced accuracy in mass measurements, which is crucial for the confident identification of unknown impurities. thermofisher.com

While specific studies on the impurity profile of this compound are scarce, research on the impurity profiling of methamphetamine synthesized from pseudoephedrine provides insights into potential by-products that could also be relevant in the synthesis of its acetylated derivative. usm.myusm.my Forensic profiling of pseudoephedrine extracted from various sources has also been conducted using GC-MS to identify residual excipients and other impurities. researchgate.net The use of derivatization agents, such as trifluoroacetic anhydride (B1165640) (TFAA), can improve the chromatographic behavior and provide more discriminatory mass spectra for compounds like pseudoephedrine. ijpsonline.com

The identification of route-specific markers is a critical aspect of forensic chemistry, as it can provide valuable intelligence on the synthetic pathway used to produce a particular compound. nih.govscilit.com These markers are by-products or impurities that are unique to a specific set of reagents or reaction conditions.

For amphetamine-type stimulants, numerous studies have focused on identifying such markers to differentiate between various synthesis methods. nih.gov For instance, in the synthesis of amphetamine from glycidic acid pre-precursors, specific markers like phenyl-1-propanone have been identified. nih.govresearchgate.net While research has identified route-specific markers for the synthesis of methamphetamine from pseudoephedrine, such as chloroephedrine and cis- or trans-1,2-dimethyl-3-phenylaziridine, specific markers for the synthesis of this compound have not been explicitly reported in the reviewed literature. usm.my The identification of such markers would require a detailed analysis of the compound synthesized via different routes and a comparison of their impurity profiles.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Related Compound Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable technique for the separation of polar compounds that are poorly retained on traditional reversed-phase columns. nih.govnih.gov Given that pseudoephedrine and its derivatives are polar molecules, HILIC offers a viable alternative for their chromatographic analysis.

Studies have demonstrated the successful application of HILIC for the separation of ephedrine and pseudoephedrine. nih.gov One study utilized a sub-2 µm bare silica (B1680970) bridged-ethylene hybrid (BEH) HILIC material to evaluate the effects of mobile phase composition, pH, and temperature on the retention and selectivity of these compounds. nih.gov HILIC has also been shown to provide improved mass transfer characteristics and enhanced diffusion compared to reversed-phase liquid chromatography for these analytes. nih.gov The separation mechanism in HILIC is based on a combination of hydrophilic partitioning, hydrogen bonding, and weak electrostatic interactions. hilicon.com While specific applications of HILIC for the separation of this compound and its related compounds are not detailed in the available literature, the success with the parent compound suggests its potential applicability.

Table 2: HILIC vs. Reversed-Phase LC for Ephedrine Separation

| Parameter | HILIC | Reversed-Phase LC |

| Column | sub-2 µm bare silica bridged-ethylene hybrid (BEH) nih.gov | Not Specified |

| Peak Shape | Highly symmetrical (As(0.1) ≤ 1.1) nih.gov | Not Specified |

| Kinetic Performance | Improved mass transfer, enhanced diffusion nih.gov | Lower mass transfer characteristics nih.gov |

| C-term coefficient (ephedrine) | 1.46 nih.gov | 5.68 nih.gov |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular mass and elucidating the structure of compounds through fragmentation analysis.

For this compound (C12H18ClNO2), the nominal mass can be calculated from its chemical formula. The electrospray ionization (ESI) mass spectrum would be expected to show a prominent protonated molecular ion [M+H]+.

Table 3: Predicted and Known Mass Spectral Data

| Compound | Precursor Ion [M+H]+ (Predicted/Known) | Key Fragment Ions (Known/Inferred) |

| O-Acetyl Pseudoephedrine | m/z 208 (Predicted) | Inferred: Loss of acetic acid (CH3COOH) |

| Pseudoephedrine | m/z 166.2 nih.gov | m/z 148.2 nih.gov |

| N-acetyl-O-trimethylsilyl pseudoephedrine | M+-15 (Observed) | m/z 179 (α-cleavage) dshs-koeln.de |

Crystallographic Analysis

Crystallographic analysis, typically through single-crystal X-ray diffraction, provides definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and conformation.

A study on the synthesis of O-acylated pseudoephedrine hydrochloride has reported its crystallographic analysis. usm.my Such an analysis would reveal the precise spatial arrangement of the atoms in the crystal lattice, confirming the stereochemistry and providing insights into intermolecular interactions like hydrogen bonding. While the specific crystallographic data (e.g., unit cell dimensions, space group) for this compound is not detailed here, its existence in the scientific literature confirms that its solid-state structure has been determined. usm.my For comparison, the crystal structure of pseudoephedrine hydrochloride has also been a subject of study, including advanced techniques like quadrupolar NMR crystallography. usm.my

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) stands as the cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. In the analysis of this compound, single-crystal XRD would be the preferred method to obtain a precise molecular structure. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the electron density distribution within the crystal, which in turn allows for the determination of atomic positions, bond lengths, bond angles, and torsional angles.

The crystal structure of a related compound, pseudoephedrine hydrochloride, has been studied, revealing specific spatial arrangements and intermolecular interactions. rsc.orgresearchgate.net For this compound, a similar analysis would be crucial. The introduction of the acetyl group is expected to influence the molecular packing and hydrogen bonding patterns compared to the parent pseudoephedrine molecule. Key crystallographic parameters that would be determined from a single-crystal XRD study are presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound (Note: The following data is illustrative, as specific experimental data for this compound is not publicly available. The parameters shown are typical for what would be reported from a single-crystal XRD analysis.)

| Parameter | Hypothetical Value |

| Chemical Formula | C12H18ClNO2 |

| Formula Weight | 243.73 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1295 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.25 |

| R-factor | < 0.05 |

In the absence of a suitable single crystal, Powder X-ray Diffraction (PXRD) is an essential alternative. rigaku.com PXRD is performed on a polycrystalline sample and provides a characteristic fingerprint of the crystalline form. rigaku.com The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), can be used to identify the compound, assess its purity, and distinguish between different polymorphic forms. rigaku.com

Polymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. google.com Different polymorphs of a drug substance can have significantly different physicochemical properties, which can impact its therapeutic efficacy and shelf-life. Therefore, a thorough investigation of the potential polymorphic forms of this compound is a critical aspect of its characterization.

The identification of polymorphs typically involves crystallizing the compound under a wide range of conditions, such as different solvents, temperatures, and pressures. Each potential polymorphic form would then be characterized using a variety of analytical techniques, with PXRD being a primary tool for differentiation. rigaku.com Each polymorph will exhibit a unique PXRD pattern due to the differences in their crystal lattices. rigaku.com

For instance, hypothetical polymorphic forms, designated as Form A and Form B, of this compound would be expected to show distinct peaks in their powder diffractograms. The characteristic 2θ values for these hypothetical forms are presented in Table 2.

Table 2: Illustrative Powder X-ray Diffraction Peaks for Hypothetical Polymorphs of this compound (Note: This data is for illustrative purposes only.)

| Characteristic Peaks (2θ) - Form A | Characteristic Peaks (2θ) - Form B |

| 8.5° | 9.2° |

| 12.3° | 13.1° |

| 15.8° | 16.5° |

| 19.1° | 20.3° |

| 21.7° | 22.4° |

| 25.0° | 26.8° |

In addition to PXRD, other thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to characterize these forms. DSC can detect differences in melting points and enthalpies of fusion between polymorphs, while TGA can identify the presence of solvates or hydrates.

An amorphous form of a compound lacks the long-range ordered structure of a crystalline solid. google.com Amorphous materials are generally more soluble and have faster dissolution rates than their crystalline counterparts, which can be advantageous for drug delivery. However, they are also typically less stable and can have a tendency to convert to a more stable crystalline form over time.

The existence of an amorphous state of this compound would be investigated by techniques that can probe the lack of crystallinity. PXRD is a key method for this, as an amorphous solid will not produce sharp Bragg diffraction peaks, but rather a broad, diffuse halo.

The creation of an amorphous form can be achieved through processes such as rapid cooling of a melt (melt-quenching) or spray-drying. Characterization would involve not only PXRD to confirm the amorphous nature but also DSC to determine its glass transition temperature (Tg). The Tg is a critical parameter for an amorphous solid, representing the temperature at which it transitions from a rigid, glassy state to a more rubbery state. Understanding the Tg is crucial for determining the physical stability of the amorphous form during storage and in pharmaceutical formulations.

Degradation Pathways and Stability Assessment of O Acetyl Pseudoephedrine Hydrochloride

Hydrolytic Degradation Mechanisms

The presence of an ester functional group in O-Acetyl Pseudoephedrine Hydrochloride makes it susceptible to hydrolysis, a chemical reaction that involves the cleavage of the ester bond by water. This process can be significantly influenced by the pH of the environment, being catalyzed by both acids and bases. Safety data for the compound indicates that it is incompatible with strong acids and strong bases, underscoring its susceptibility to hydrolytic degradation. researchgate.net

In acidic conditions, the hydrolysis of the ester in this compound is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the pseudoephedrine molecule (as the alcohol) and the regeneration of the acid catalyst. The primary products of this reaction are pseudoephedrine and acetic acid.

Under basic conditions, the hydrolysis of this compound proceeds via a different mechanism, often referred to as saponification. A hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, resulting in the formation of a carboxylate salt (acetate) and the alcohol (pseudoephedrine). This process is generally irreversible as the final deprotonation of the carboxylic acid to form the carboxylate is energetically favorable.

The primary and most predictable degradation products resulting from the hydrolysis of this compound are pseudoephedrine and acetic acid. These products can be identified and characterized using various analytical techniques.

| Degradation Product | Molecular Formula | Identification Techniques |

| Pseudoephedrine | C₁₀H₁₅NO | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Acetic Acid | C₂H₄O₂ | Gas Chromatography (GC), HPLC, NMR Spectroscopy |

A study on the solid-state esterification of pseudoephedrine hydrochloride with citric acid confirmed the formation of pseudoephedrine esters, which is the reverse of the hydrolysis reaction. nih.gov This supports the fundamental instability of the ester linkage and the identity of the core components.

Oxidative Degradation Pathways and Mechanisms

This compound is noted to be incompatible with strong oxidizing agents, indicating its susceptibility to oxidative degradation. researchgate.net The molecule possesses two main sites that could be prone to oxidation: the secondary alcohol group (which is esterified in the parent compound but would be present in the hydrolytic degradant, pseudoephedrine) and the secondary amine (methylamino group).

Potential oxidative degradation pathways include:

Oxidation of the Secondary Alcohol: If hydrolysis occurs first, the resulting pseudoephedrine has a secondary alcohol group that can be oxidized to a ketone, forming methcathinone.

N-Demethylation: The methylamino group can undergo oxidative N-demethylation to yield the corresponding primary amine, norpseudoephedrine, and formaldehyde. This type of reaction has been observed in the metabolism of ephedrine (B3423809). nih.gov

Oxidation of the Amine: The secondary amine itself could be oxidized to form various products, including hydroxylamines or imines, though these are often intermediates to further degradation.

The specific products of forced degradation studies under oxidative stress have not been detailed in available literature.

Thermal Stability Investigations

Data regarding the detailed thermal stability and decomposition of this compound is limited. Safety data sheets generally state that the compound is "stable under normal conditions" and should be stored in a cool, dry, and well-ventilated place. researchgate.net A certificate of analysis for the racemic form of the compound indicates a melting point of 166-168°C but lists its stability as "Not Determined". lgcstandards.com The product is considered stable for shipping at room temperature. lgcstandards.com Without specific thermal analysis data, such as from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), a definitive thermal decomposition profile cannot be established.

Development and Validation of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must also be able to separate and quantify the degradation products. For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method would be the most common and appropriate technique. nih.govijapbjournal.com

The development and validation of such a method would involve the following steps:

Forced Degradation Studies: The compound would be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products. ijpsr.com This is a crucial step to ensure the method can separate the intact drug from its potential degradants.

Method Development: A suitable HPLC column (e.g., C18), mobile phase (a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength would be selected and optimized to achieve good separation between the parent compound and all degradation products. nih.govijpsr.com

Method Validation: The developed method would then be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)). This involves demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Interactive Data Table: Typical Validation Parameters for a Stability-Indicating HPLC Method

| Parameter | Typical Acceptance Criteria | Example Finding |

| Specificity | No interference at the retention time of the analyte from degradants, impurities, or placebo. | Peak purity angle is less than the threshold angle. |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%; Intermediate Precision: 1.2% |

| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |

Note: These values are examples and would need to be established through formal validation studies for a specific method.

Impurity Profiling and Control in O Acetyl Pseudoephedrine Hydrochloride Synthesis

Sources of Impurities in Synthetic Processes

Impurities in a final chemical product can originate from several sources, including the starting materials, the synthetic process itself, and degradation of the product over time. arastirmax.com

The primary starting material for the synthesis of O-Acetyl Pseudoephedrine Hydrochloride is pseudoephedrine. The purity of this raw material is paramount, as any contaminants present can carry through the synthesis or even react to form new impurities. Common impurities found in pseudoephedrine hydrochloride can include its diastereomer, ephedrine (B3423809), as well as compounds related to its own synthesis or degradation. nih.govsynzeal.com

For instance, impurities such as benzaldehyde (B42025), benzoic acid, and 2-(methylamino)-propiophenone hydrochloride have been identified in pseudoephedrine hydrochloride. nih.gov The presence of ephedrine is particularly noteworthy as it is a stereoisomer of pseudoephedrine and can be difficult to separate. synzeal.comnih.gov

Table 1: Potential Starting Material-Related Impurities in Pseudoephedrine

| Impurity Name | Chemical Class | Potential Origin |

|---|---|---|

| Ephedrine | Stereoisomer | Incomplete separation during pseudoephedrine production. synzeal.com |

| Benzaldehyde | Aldehyde | Oxidation/degradation of precursor materials. nih.gov |

| Benzoic Acid | Carboxylic Acid | Oxidation/degradation of precursor materials. nih.gov |

| Norpseudoephedrine | Primary Amine | Demethylation of pseudoephedrine. synzeal.com |

| 2-Methylamino-1-phenyl-1-propanone | Ketone | By-product from pseudoephedrine synthesis. google.com |

Process-related impurities are substances that are formed during the chemical reaction itself. nih.govscience.gov In the acetylation of pseudoephedrine to form O-Acetyl Pseudoephedrine, several types of process-related impurities can arise.

Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual pseudoephedrine in the final product. arastirmax.com

Excess Reagents: The acetylating agent, commonly acetic anhydride (B1165640) or acetyl chloride, if used in excess and not completely removed during purification, will be present as an impurity.

Side Products: The acetylation reaction is not always perfectly selective. A potential side product is N-Acetyl-pseudoephedrine, where the acetyl group attaches to the nitrogen atom of the methylamino group instead of the hydroxyl group. Di-acetylated products may also form as by-products. arastirmax.com

Intermediates: Impurities can also be intermediates from the synthesis of the pseudoephedrine precursor itself. For example, if pseudoephedrine is synthesized from 2-chloropropionyl chloride and benzene (B151609), intermediates like 2-chloro-1-phenyl-1-propanone may be present if not fully reacted or purified. google.comgoogle.com

Table 2: Potential Process-Related Impurities in this compound Synthesis

| Impurity Name | Impurity Type | Probable Formation Mechanism |

|---|---|---|

| Pseudoephedrine | Unreacted Starting Material | Incomplete acetylation reaction. arastirmax.com |

| Acetic Anhydride / Acetic Acid | Reagent / By-product | Excess acetylating agent and its hydrolysis product. unacademy.com |

| N-Acetyl-pseudoephedrine | Side Product | Acetylation of the secondary amine group. synzeal.com |

| Di-acetylated Pseudoephedrine | By-product | Acetylation of both hydroxyl and amine groups. arastirmax.com |

Degradation products form when the drug substance breaks down due to exposure to factors like heat, light, or moisture over time. nih.gov Pseudoephedrine and its derivatives can undergo oxidative degradation. Studies on pseudoephedrine have identified several degradation products. For example, liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) analyses have identified 2-(carboxyamino)propiophenone and 2-formyl-2-(methylamino)-acetophenone as degradation products. nih.gov Oxidation of the secondary alcohol group can lead to the formation of methcathinone. nih.gov

Table 3: Potential Degradation Products of Pseudoephedrine and its Acetyl Ester

| Impurity Name | Chemical Class | Potential Formation Pathway |

|---|---|---|

| 2-(Carboxyamino)propiophenone | Propiophenone derivative | Degradation of the pseudoephedrine structure. nih.gov |

| 2-Formyl-2-(methylamino)-acetophenone | Acetophenone derivative | Degradation of the pseudoephedrine structure. nih.gov |

| Methcathinone | Ketone | Oxidation of the hydroxyl group. nih.gov |

| Benzoic Acid | Carboxylic Acid | Oxidative cleavage of the side chain. nih.gov |

Analytical Strategies for Impurity Detection and Quantification

A combination of chromatographic and spectroscopic techniques is essential for the effective separation, detection, and identification of impurities. arastirmax.com

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis of non-volatile organic compounds like this compound. Reversed-phase HPLC is commonly employed for the separation of pseudoephedrine and its related impurities. nih.govnih.gov

HPLC Methods: A typical method might use a C18 or a cyano column with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic modifier such as methanol (B129727) or acetonitrile (B52724). nih.govnih.govsigmaaldrich.com The method can be isocratic or gradient to ensure the separation of all potential impurities from the main compound. nih.gov Detection is usually performed using a UV detector at a wavelength where the main compound and its impurities absorb, such as 210 nm or 260 nm. nih.govsigmaaldrich.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution compared to conventional HPLC. thermofisher.comchromatographyonline.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile impurities or those that can be made volatile through derivatization. swgdrug.org For pseudoephedrine-related compounds, GC analysis typically involves a non-polar capillary column (e.g., 5% phenyl/95% methylsiloxane). swgdrug.org

Table 4: Example Chromatographic Conditions for Pseudoephedrine-Related Compound Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-phase C18 or Cyano (e.g., 250 x 4.6 mm, 5 µm) nih.govnih.gov | Mixture of aqueous buffer and methanol/acetonitrile nih.govnih.gov | UV (210-260 nm) nih.govsigmaaldrich.com |

| UHPLC-MS | Hypersil GOLD PFP (e.g., 100 x 2.1 mm, 1.9 µm) chromatographyonline.comchromatographyonline.com | Methanol-0.1% formic acid aqueous solution researchgate.net | Mass Spectrometry (MS) chromatographyonline.comchromatographyonline.com |

| GC-MS | 5% phenyl/95% methylsiloxane (e.g., 30 m x 0.25 mm) swgdrug.org | Nitrogen or Helium swgdrug.org | Mass Spectrometry (MS) swgdrug.org |

When an unknown impurity is detected by a chromatographic method, spectroscopic techniques are employed to elucidate its structure. science.gov

Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS), MS provides the molecular weight of the impurity and its fragmentation pattern. nih.gov This information is crucial for proposing a chemical structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurity, further refining the identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for structural elucidation. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the unambiguous determination of the impurity's structure. nih.govnih.govresearchgate.net Two-dimensional NMR techniques can further clarify complex structures.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in an impurity (e.g., hydroxyl, carbonyl, amine groups), which complements the data from MS and NMR. science.gov

By using these advanced analytical strategies, a comprehensive impurity profile of this compound can be established, which is essential for controlling the quality of the final product.

Mechanisms of Impurity Incorporation during Industrial Crystallization

The formation of pure crystals of this compound can be compromised by several mechanisms that allow for the inclusion of impurities. These impurities can be unreacted starting materials, by-products of the synthesis, or isomers. Understanding these mechanisms is the first step toward developing effective purification strategies.

Agglomeration is the process where smaller crystals stick together to form larger aggregates. This can be a significant issue in the industrial crystallization of this compound as it can trap impure mother liquor between the crystals. The entrapped liquor contains dissolved impurities, which then become part of the bulk solid upon drying.

Surface deposition is another mechanism where impurities adhere to the surface of the formed crystals. This is particularly prevalent for impurities that have a high affinity for the crystal surface. The extent of surface deposition is often dependent on the concentration of the impurity in the mother liquor and the specific surface area of the crystals.

Key factors influencing agglomeration and surface deposition include:

Supersaturation level: High supersaturation can lead to rapid nucleation and growth, promoting agglomeration.

Agitation rate: Inadequate or excessive agitation can either fail to break up agglomerates or increase collisions leading to their formation.

Solvent system: The choice of solvent affects solubility and crystal habit, which in turn influences agglomeration tendencies.

Inclusions are pockets of impurity-rich liquid that are trapped within a growing crystal. This can occur when the crystal growth is too rapid, not allowing the impurity molecules to diffuse away from the crystal-liquid interface. The morphology of the growing crystal can also play a role, with certain crystal faces being more prone to forming inclusions.

Solid solution formation is a more intimate form of impurity incorporation where impurity molecules are integrated directly into the crystal lattice of this compound. This is most common when the impurity has a similar size, shape, and chemical functionality to the host molecule. The presence of such impurities can be particularly challenging to remove by conventional crystallization methods.

A hypothetical scenario illustrating the impact of a structurally similar impurity, such as N-Acetyl Pseudoephedrine, is presented in the table below.

| Impurity Incorporation Mechanism | Description | Potential Impact on this compound Purity |

| Agglomeration | Small crystals clump together, trapping mother liquor. | Can lead to significant levels of various process impurities being included in the final product, which may be difficult to remove by simple washing. |

| Surface Adsorption | Impurity molecules adhere to the crystal surfaces. | The purity of the product can be improved by effective washing, but strongly adsorbed impurities may persist. |

| Inclusions | Pockets of mother liquor become entrapped within the growing crystal. | These are difficult to remove by washing and can be a source of significant contamination, affecting the overall purity and physical properties of the API. |

| Solid Solution | Impurity molecules are incorporated into the crystal lattice. | This is the most challenging type of impurity to remove, as it forms a thermodynamically stable mixed crystal. Recrystallization may be ineffective. |

Table 1: Mechanisms of Impurity Incorporation in this compound Crystallization

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of this compound can have different physical properties, including solubility, melting point, and stability. Impurities can have a significant impact on polymorphic transformations.

Certain impurities can inhibit or promote the conversion from a metastable polymorph to a more stable form. For instance, an impurity may selectively adsorb onto the surface of a specific polymorph, hindering its growth and allowing a different polymorph to dominate. Conversely, an impurity could act as a template, nucleating a specific polymorphic form. The control of polymorphism is critical as regulatory agencies require a consistent and stable crystal form of the API.

Strategies for Impurity Rejection and Control in Crystallization Processes

To ensure the high purity of this compound, several strategies can be employed during the crystallization process to reject and control impurities.

Optimization of Crystallization Conditions: This includes controlling the rate of cooling or addition of anti-solvent to maintain a low level of supersaturation. This allows for slower crystal growth, which is less likely to trap impurities.

Solvent Selection: The choice of solvent is critical. A solvent system where the solubility of this compound is moderate and the solubility of impurities is high is ideal. This differential solubility is the basis for purification by crystallization.

Seeding: Introducing seed crystals of the desired polymorph of this compound can control the crystal size distribution and polymorphic form, and can lead to a more controlled crystallization process with better impurity rejection.

Washing: A thorough washing of the isolated crystals with a suitable solvent is essential to remove adsorbed surface impurities and any residual mother liquor. The wash solvent should be chosen such that the API has minimal solubility in it, while the impurities are readily dissolved.

Recrystallization: If the purity of the product is not satisfactory, one or more recrystallization steps may be necessary. Each step provides an opportunity to further reduce the level of impurities.

The following table outlines some of the key strategies for impurity control.

| Strategy | Description | Application in this compound Synthesis |

| Controlled Cooling Profile | A slow and controlled cooling rate is applied to the solution to prevent rapid supersaturation and uncontrolled crystal growth. | This can minimize the formation of inclusions and reduce agglomeration, leading to a purer product with a more uniform particle size. |

| Anti-Solvent Addition | A solvent in which this compound is poorly soluble is added slowly to the solution to induce crystallization. | This method allows for fine control over the supersaturation and can be optimized to maximize yield while maintaining high purity. |

| pH Adjustment | The pH of the crystallization medium is adjusted to a point where the solubility of this compound is minimized. | This can be a very effective method for both crystallization and impurity rejection, especially for impurities with different acidic or basic properties. |

| Slurry Aging/Digestion | The crystallized product is held in the mother liquor at a specific temperature for a period of time. | This can allow for the dissolution of smaller, less pure crystals and the growth of larger, purer ones, a process known as Ostwald ripening. |

Table 2: Strategies for Impurity Control in Crystallization

Role of Certified Reference Standards in Purity Assessment and Method Validation

Certified Reference Standards (CRS) are highly characterized materials that are used as a benchmark for quality control and analytical method validation. For this compound, a CRS is indispensable for the accurate assessment of purity.

Purity Assessment: The purity of a synthesized batch of this compound is determined by comparing it against the CRS using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CRS has a known purity, allowing for the quantification of the main component and any impurities in the sample.

Method Validation: Analytical methods used for quality control must be validated to ensure they are accurate, precise, and reliable. A CRS of this compound is used to demonstrate the specificity, linearity, accuracy, and precision of the analytical method.